Rosmarinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rosmarinic acid, a diphenic acid ester, is a naturally occurring compound found in various plants like rosemary (Rosmarinus officinalis) and thyme (Thymus vulgaris) []. Within these plants, rosmarinine is believed to contribute to their antioxidant and antimicrobial properties []. Due to these potential health benefits, scientific research is exploring the various applications of rosmarinine.

Antioxidant Activity

One of the most studied aspects of rosmarinine is its antioxidant activity. In vitro studies have shown that rosmarinine can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases []. These studies suggest rosmarinine may play a role in protecting against oxidative stress, a condition linked to chronic diseases like cancer and neurodegenerative disorders [, ].

Cognitive Function

Some research suggests rosmarinine may have beneficial effects on cognitive function. Studies in animals have shown that rosmarinine can improve memory and learning, while also protecting brain cells from damage []. While these results are promising, further research is needed to determine if rosmarinine has similar effects in humans.

Anti-inflammatory Properties

Rosmarinine may also possess anti-inflammatory properties. Cell culture studies have indicated that rosmarinine can suppress the production of inflammatory molecules []. These findings suggest rosmarinine could potentially be beneficial in managing inflammatory conditions like arthritis and inflammatory bowel disease. However, more research, particularly human clinical trials, is needed to confirm these potential benefits.

Future Directions

Rosmarinine is a fascinating compound with a range of potential health benefits. Scientific research is ongoing to explore its applications in various areas. Future studies will likely focus on:

- Understanding the mechanisms of action: More research is needed to understand how rosmarinine exerts its various effects on the body.

- Clinical trials: Human trials are essential to determine the safety and efficacy of rosmarinine for specific health conditions.

- Dosage and formulation: Determining the optimal dosage and delivery method for rosmarinine is crucial for maximizing its potential benefits.

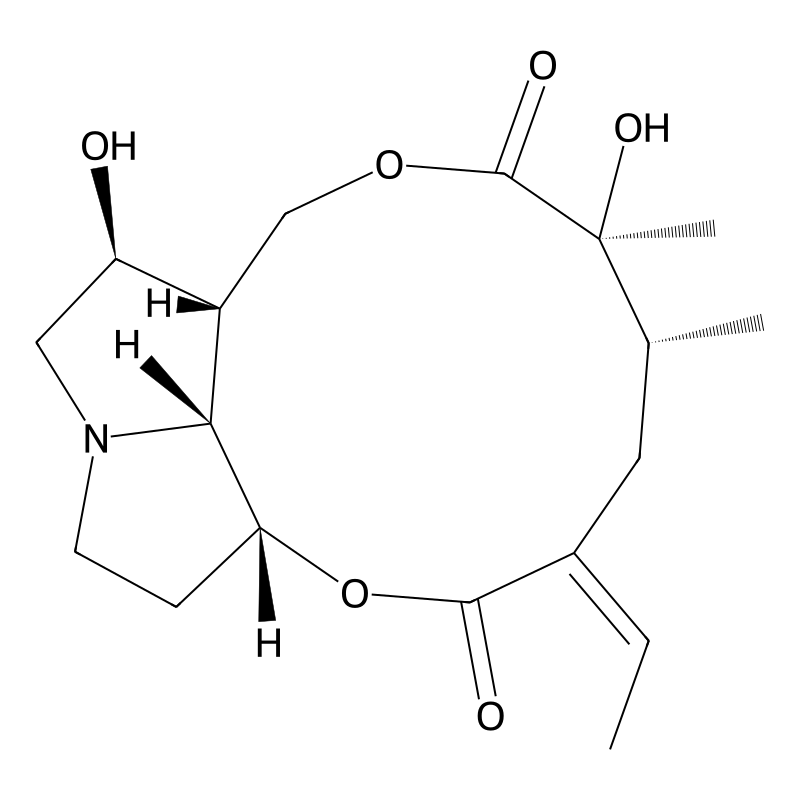

Rosmarinine is a naturally occurring pyrrolizidine alkaloid primarily isolated from various species of the Senecio genus, particularly Senecio callosus. Its molecular formula is C18H27NO6, and it has a molecular weight of approximately 353.415 g/mol . The compound features a complex structure characterized by a bicyclic framework typical of pyrrolizidine alkaloids, which includes a nitrogen atom in its ring system.

- Hydrolysis: Breaking down into simpler compounds under acidic or basic conditions.

- N-oxidation: Transformation into N-oxide derivatives, which may exhibit different biological activities.

- Alkylation and acylation: Modifications that can enhance its pharmacological properties.

The biosynthesis of rosmarinine involves the incorporation of labeled precursors such as putrescine, leading to unique labeling patterns that help elucidate its metabolic pathways .

Rosmarinine exhibits several biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development.

- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, contributing to its potential health benefits.

- Cytotoxic Effects: Some studies suggest that rosmarinine may induce apoptosis in cancer cells, although the mechanisms remain under investigation.

These activities highlight rosmarinine's potential as a therapeutic agent in treating infections and possibly cancer .

Several synthesis methods for rosmarinine have been explored:

- Natural Extraction: Isolated from plants like Senecio callosus, typically yielding low amounts (around 0.66%).

- Total Synthesis: Recent studies have developed catalytic asymmetric total synthesis methods that allow for efficient production without protective groups, streamlining the synthesis process in just a few steps .

- Biosynthetic Pathways: Research into natural biosynthetic routes shows that rosmarinine can be synthesized from putrescine through specific enzymatic pathways in plants .

Rosmarinine has potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, it may serve as a base for drug development.

- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.

- Food Industry: As a natural preservative, rosmarinine could help improve food safety and shelf life.

Interaction studies of rosmarinine focus on its effects with other compounds and biological systems:

- Synergistic Effects: Research indicates that combining rosmarinine with other natural compounds may enhance its antimicrobial activity.

- Mechanistic Studies: Investigations into how rosmarinine interacts at the cellular level are ongoing, particularly regarding its cytotoxic effects on cancer cells.

These studies are crucial for understanding how rosmarinine can be effectively utilized in therapeutic contexts.

Rosmarinine shares structural and functional similarities with several other pyrrolizidine alkaloids. Here are some notable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Rosmarinecine | C18H27NO6 | Closely related; often studied alongside rosmarinine. |

| Senecionine | C17H23NO5 | Exhibits similar biological activities but differs in structure. |

| Retrorsine | C17H23NO6 | Known for higher toxicity; structurally similar but with significant differences in activity. |

Rosmarinine's uniqueness lies in its specific biological activities and lower toxicity compared to some related compounds, making it a promising candidate for further research and application in medicine and industry .

Senecio callosus

Senecio callosus represents one of the most well-documented sources of rosmarinine, with the alkaloid being successfully isolated in significant yields from this species [1] [2]. The compound was obtained at a concentration of 0.66% dry weight from both root and aerial parts of plants collected in the State of Morelos, Mexico [1] [2]. This species has proven particularly valuable for research purposes due to the consistent and relatively high yields of rosmarinine that can be extracted, making it an excellent source for obtaining gram quantities of the pure compound for further chemical modification and biological studies [3].

The extraction and isolation procedures from Senecio callosus have been well-established, with rosmarinine being successfully purified through conventional chromatographic techniques [1]. The alkaloid isolated from this species has been extensively characterized using multiple analytical methods including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry [1]. Furthermore, Senecio callosus has served as the primary source for synthesizing various rosmarinecine derivatives through selective protection of hydroxyl groups [1].

Senecio hadiensis

Senecio hadiensis has been identified as another significant botanical source of rosmarinine, with multiple pyrrolizidine alkaloids being isolated and characterized from this species [4] [5] [6]. The species, native to Africa and found in regions including Yemen and Arabia, contains rosmarinine along with several other related pyrrolizidine alkaloids [5] [7]. Chemical investigations of Senecio hadiensis have revealed a complex alkaloid profile, with rosmarinine being present alongside compounds such as angularine and various acetylated derivatives [7].

The pyrrolizidine alkaloid content of Senecio hadiensis has been analyzed using advanced liquid chromatography-mass spectrometry techniques, allowing for the identification and quantification of rosmarinine within the broader alkaloid matrix [5]. The presence of rosmarinine in this species contributes to the chemotaxonomic understanding of pyrrolizidine alkaloid distribution within the Senecio genus and provides insights into the geographic variation of these secondary metabolites [4].

Senecio pleistocephalus

Senecio pleistocephalus holds particular significance in rosmarinine research as it produces rosmarinine as its sole pyrrolizidine alkaloid [8] [9] [10]. This unique characteristic has made this species invaluable for biosynthetic studies, as researchers can investigate rosmarinine biosynthesis without interference from other pyrrolizidine alkaloids [8] [10]. The necine base portion of rosmarinine, known as rosmarinecine, has been extensively studied using Senecio pleistocephalus as the source organism [8] [10].

Detailed biosynthetic investigations using Senecio pleistocephalus have employed carbon-13 labeled precursors to trace the incorporation of putrescine into the rosmarinecine structure [8]. These studies have demonstrated that two molecules of putrescine are incorporated into rosmarinecine through a symmetrical intermediate identified as homospermidine [8]. The availability of rosmarinine as the exclusive pyrrolizidine alkaloid in this species has facilitated numerous stereochemical studies of the enzymatic processes involved in necine base biosynthesis [10].

Senecio pterophorus

Senecio pterophorus exhibits remarkable geographic variation in its pyrrolizidine alkaloid composition, with rosmarinine showing dramatic differences in concentration across its distribution range [11] [12] [13]. Native to Eastern South Africa, this perennial shrub has expanded into Western South Africa and been introduced into Australia and Europe, creating an ideal system for studying geographic variation in secondary metabolite production [12] [13].

Comprehensive liquid chromatography-tandem mass spectrometry analysis of Senecio pterophorus across its entire distributional range has revealed that rosmarinine was the most abundant compound in Australia and South Africa but was nearly absent in European populations [12] [13]. This geographic variation has led to the identification of distinct chemotypes, with a "rosmarinine chemotype" being characteristic of plants from Australia and Western South Africa [12]. The total pyrrolizidine alkaloid diversity in Senecio pterophorus is exceptionally high, with 57 compounds belonging to 6 distinct necine base types being identified [12].

Geographic Distribution Patterns

The geographic distribution of rosmarinine exhibits clear patterns that reflect both the natural biogeography of Senecio species and the influence of human-mediated dispersal [12] [14] [13]. The compound shows its highest concentrations and most consistent occurrence in African and Australian populations of various Senecio species, while being notably reduced or absent in European populations [12] [13].

In Senecio pterophorus, the most comprehensively studied species regarding geographic variation, three distinct chemotypes have been identified based on pyrrolizidine alkaloid composition [12]. The retrorsine-senkirkine chemotype characterizes plants from the native range in Eastern South Africa, while the rosmarinine chemotype dominates in Western South Africa and Australia [12]. European populations represent a third chemotype with acetylseneciphylline as the dominant compound and minimal rosmarinine content [12].

The biogeographic patterns observed in rosmarinine distribution suggest that environmental factors, genetic drift, and selection pressures in different regions have shaped the evolution of pyrrolizidine alkaloid profiles [12] [13]. Australian populations of Senecio pterophorus showed the highest absolute concentrations of pyrrolizidine alkaloids, including rosmarinine, potentially indicating enhanced defensive capabilities in the invasive range [13].

Chemotaxonomic Significance

Rosmarinine serves as an important chemotaxonomic marker within the Senecio genus and provides valuable insights into the evolutionary relationships among pyrrolizidine alkaloid-producing plants [15] [12]. The presence or absence of rosmarinine, along with its relative concentration compared to other pyrrolizidine alkaloids, has proven useful for distinguishing between closely related species and understanding their phylogenetic relationships [12].

The biosynthetic pathway leading to rosmarinine involves unique enzymatic steps that distinguish it from other pyrrolizidine alkaloids [15] [8]. Unlike the more common retronecine-type alkaloids, rosmarinine contains a saturated necine base (rosmarinecine) with three hydroxyl groups, including an additional hydroxyl group at the C-2 position [15] [8]. This structural distinction reflects specific biosynthetic capabilities that have taxonomic implications for understanding evolutionary relationships within pyrrolizidine alkaloid-producing lineages.

Chemical classification systems for pyrrolizidine alkaloids place rosmarinine within the saturated necine base category, specifically among the rosmarinecine-type alkaloids [15] [12]. This classification has proven valuable for understanding the distribution of biosynthetic capabilities across different plant lineages and for predicting the presence of related compounds in taxonomically related species [12].

Quantitative Analysis in Plant Tissues

Analytical Methodologies

Quantitative analysis of rosmarinine in plant tissues has been accomplished using various analytical techniques, with liquid chromatography-mass spectrometry methods providing the highest sensitivity and specificity [16] [12] [17]. High-performance liquid chromatography coupled with diode array detection has also been employed for routine quantitative analysis, offering a cost-effective approach for monitoring rosmarinine levels in plant extracts [18] [17].

The development of validated analytical methods for rosmarinine quantification has focused on achieving low detection limits while maintaining specificity in complex plant matrices [17]. Ultra-high-performance liquid chromatography coupled to electrospray ionization and high-resolution mass detection has proven particularly effective, with methods achieving detection limits in the nanogram per milliliter range [17].

Tissue-Specific Distribution

Rosmarinine distribution within plant tissues shows both species-specific and environmental influences [16] [19]. In Senecio species, rosmarinine can be detected in both root and shoot tissues, with concentrations varying depending on environmental conditions and plant developmental stage [19]. Root tissues often show different pyrrolizidine alkaloid profiles compared to aerial parts, with some studies indicating enhanced diversity of pyrrolizidine alkaloids in root systems under specific environmental conditions [19].

The concentration of rosmarinine in plant tissues can vary significantly, ranging from trace amounts to several percent of dry weight depending on the species, environmental conditions, and extraction methods employed [1] [12]. Senecio callosus has yielded rosmarinine at concentrations of 0.66% dry weight, representing one of the higher documented concentrations for this alkaloid [1].

Extraction and Preparation Methods

The efficiency of rosmarinine extraction from plant tissues depends critically on the choice of solvent system and extraction conditions [20] [21]. Comparative studies have shown that differences in pyrrolizidine alkaloid content of up to 1110 parts per million can be obtained depending on the nature of the solvent and the applied extraction technique [21]. Both hot water and organic solvent extractions have been employed, with temperature playing a significant role in extraction efficiency and compound stability [20].

Standardization of extraction procedures remains an important consideration for quantitative analysis, as extraction efficiency can vary dramatically between different methodologies [21]. The development of robust, selective, and sensitive analytical methods has become increasingly important due to regulatory concerns regarding pyrrolizidine alkaloid content in medicinal plants and food products [21].

Environmental Factors Affecting Biosynthesis

Abiotic Environmental Influences

Environmental stress conditions have been demonstrated to significantly influence pyrrolizidine alkaloid biosynthesis, including rosmarinine production [22] [19]. Water availability represents one of the most important environmental factors affecting pyrrolizidine alkaloid accumulation, with soil moisture levels influencing both total alkaloid concentration and the diversity of compounds produced [19]. Under conditions of increased soil moisture, pyrrolizidine alkaloid richness in root tissues has been observed to increase, suggesting that below-ground defensive chemistry may be particularly responsive to soil water conditions [19].

Nutrient availability follows the resource availability hypothesis, whereby plants invest more heavily in defensive secondary metabolites when resources are limited [19]. Studies have demonstrated that pyrrolizidine alkaloid concentrations, including rosmarinine, tend to be higher when nutrient availability is low, as plants allocate relatively more resources to defense rather than growth under nutrient-stressed conditions [19]. This relationship suggests that rosmarinine biosynthesis may be enhanced in nutrient-poor environments as part of an overall defensive strategy.

Temperature effects on rosmarinine and related pyrrolizidine alkaloids operate through multiple mechanisms [20]. Thermal stress can influence both the biosynthetic pathways leading to alkaloid production and the stability of compounds once formed [20]. During extraction procedures, temperature-dependent changes in plant tissue pH have been observed, with hot water extracts showing consistently lower pH values compared to cold extracts, potentially affecting the extraction efficiency and stability of rosmarinine [20].

Biotic Environmental Factors

Herbivore pressure represents a significant biotic factor influencing pyrrolizidine alkaloid biosynthesis in plants [22]. Various stress conditions, including herbivore attack, have been shown to elevate the content of toxic pyrrolizidine alkaloids in susceptible plant species, protecting them from further damage [22]. This defensive response likely extends to rosmarinine production, although specific studies focusing on rosmarinine responses to herbivory have not been extensively documented.

Plant-pathogen interactions may also influence rosmarinine biosynthesis, as secondary metabolite production often responds to microbial challenges [22]. The relationship between soil moisture and pyrrolizidine alkaloid diversity in roots suggests that belowground defensive chemistry, potentially including rosmarinine, may be particularly important for protecting against soil-borne pathogens whose activity increases with soil moisture [19].

Seasonal and Developmental Variations

Pyrrolizidine alkaloid production, including rosmarinine biosynthesis, exhibits temporal variation related to plant developmental stage and seasonal environmental conditions [12] [19]. Young plant tissues often show different alkaloid profiles compared to mature tissues, with implications for both defensive efficacy and analytical sampling strategies [12]. The timing of sample collection can therefore significantly influence the quantitative results obtained for rosmarinine analysis.

Infra-specific variation in pyrrolizidine alkaloid detectability has been documented within individual species, with phenotypic plasticity being identified as one of the contributing factors [23]. This variation suggests that environmental conditions during plant development can have lasting effects on alkaloid biosynthetic capacity, including the ability to produce rosmarinine and related compounds [23].

Purity

XLogP3

Exact Mass

Appearance

Storage

2: Nieto-Alvarez DA, Calderón JS, Mancilla T. Synthesis of (1R,2R,7R,7aS)-1-hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol from rosmarinine degradation. Nat Prod Res. 2003 Jan;17(1):33-6. PubMed PMID: 12674140.

3: Styles J, Ashby J, Mattocks AR. Evaluation in vitro of several pyrrolizidine alkaloid carcinogens: observations on the essential pyrrolic nucleus. Carcinogenesis. 1980 Feb;1(2):161-4. PubMed PMID: 22282996.

4: Zündorf I, Wiedenfeld H, Röder E, Dingermann T. Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine. Planta Med. 1998 Apr;64(3):259-63. PubMed PMID: 9581524.

Explore Compound Types